N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a bromothiophene moiety, and a sulfonamide functional group
Properties
CAS No. |
61714-60-1 |
|---|---|
Molecular Formula |
C12H6BrF6NO2S2 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H6BrF6NO2S2/c13-9-1-2-23-10(9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H |
InChI Key |
KMYBORNOXRSQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of thiophene, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used extensively in promoting organic transformations.
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea: Another compound with similar structural features, used as a bifunctional cinchona organocatalyst.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromothiophene-2-sulfonamide is unique due to the combination of its trifluoromethyl groups, bromothiophene moiety, and sulfonamide functional group.
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